

Taletrectinib Response Rate Data (from TRUST-II Phase 2 Trial)

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Compound Focus: Theliatinib

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The following data summarizes the efficacy of taletrectinib in patients with advanced ROS1+ NSCLC, as of a September 2025 presentation of the TRUST-II trial [1].

Table: Taletrectinib Efficacy Outcomes in ROS1+ NSCLC

Efficacy Parameter	TKI-Naive Patients (n=54)	TKI-Pretreated Patients (n=47)
Confirmed Overall Response Rate (cORR)	85.2%	61.7%
Median Time to Response (TTR)	1.4 months	1.4 months
Median Duration of Response (mDOR)	Not Reached	19.4 months
Median Progression-Free Survival (mPFS)	Not Reached	11.8 months
Intracranial ORR (in patients with baseline brain mets)	66.7% (n=9)	56.3% (n=16)

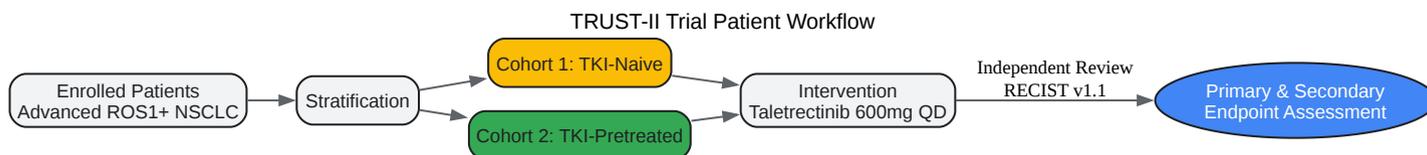
Experimental Protocol: TRUST-II Trial

The data in the table above was generated under a standardized clinical trial protocol. Here are the key methodological details for your reference [1].

- **Study Design:** Global, multicenter, single-arm, open-label, Phase 2 study.
- **Patient Population:** Adults with locally advanced or metastatic ROS1-positive NSCLC. Patients were stratified into two cohorts: those who were TKI-naïve and those previously treated with a ROS1 TKI.
- **Intervention:** Taltrectinib was administered orally at 600 mg once daily.
- **Primary Endpoint:** Independent review committee–assessed Objective Response Rate (ORR) per RECIST v1.1 criteria.
- **Secondary Endpoints:** Included Duration of Response (DOR), Intracranial ORR (IC-ORR), Progression-Free Survival (PFS), Overall Survival (OS), Time to Response (TTR), and safety.
- **Statistical Analysis:** Response rates are presented with their 95% Confidence Intervals (CI). Time-to-event endpoints (like DOR and PFS) were analyzed using the Kaplan-Meier method.

TRUST-II Clinical Trial Workflow

The diagram below illustrates the patient flow and key assessment points in the TRUST-II clinical trial.



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Insights for Researchers

The data indicates that taltrectinib is a potent therapeutic option, particularly showing a high response rate of **85.2%** in TKI-naïve patients. Its rapid activity (median TTR of **1.4 months**) and substantial intracranial efficacy are notable in managing CNS metastases, a common challenge in ROS1+ NSCLC [1].

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References

1. Taltrectinib Demonstrates Durable Responses in TKI- ... [onclive.com]

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